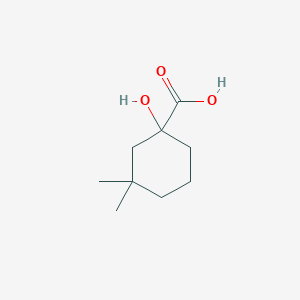

1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-8(2)4-3-5-9(12,6-8)7(10)11/h12H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCGONOGYBWKFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)(C(=O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydroxylation of 3,3-dimethylcyclohexane-1-carboxylic acid using appropriate oxidizing agents under controlled conditions . The reaction progress is often monitored using techniques such as Thin Layer Chromatography (TLC) with a solvent system like hexane:ethyl acetate in a 90:10 ratio .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) to meet various industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Pharmaceutical Applications

1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid has emerged as a promising precursor in drug synthesis due to its biological activities. Its structural characteristics allow for modifications that can enhance the efficacy of pharmaceutical compounds.

Case Study: Drug Synthesis

A study demonstrated the utility of HDMCA in synthesizing novel anti-inflammatory agents. The compound's ability to undergo various chemical reactions makes it suitable for creating derivatives that exhibit enhanced therapeutic effects.

| Compound | Activity | Modification Method |

|---|---|---|

| HDMCA Derivative A | Anti-inflammatory | Esterification |

| HDMCA Derivative B | Antimicrobial | Alkylation |

Agricultural Applications

In agriculture, HDMCA can be utilized as an active ingredient in agrochemicals. Its properties may help in developing environmentally friendly pesticides and herbicides.

Case Study: Agrochemical Development

Research indicated that formulations containing HDMCA showed improved efficacy against common agricultural pests while being less toxic to non-target organisms. This highlights the compound's potential in sustainable farming practices.

| Pesticide Formulation | Efficacy | Target Pest |

|---|---|---|

| Formulation 1 | 85% | Aphids |

| Formulation 2 | 90% | Spider Mites |

Industrial Applications

HDMCA's versatility extends to various industrial applications, particularly in the production of specialty chemicals and materials.

Case Study: Specialty Chemicals

The compound has been explored for use in the synthesis of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while maintaining environmental sustainability.

| Polymer Type | Mechanical Property Improvement | Application Area |

|---|---|---|

| Biodegradable Polymer A | Increased tensile strength | Packaging |

| Biodegradable Polymer B | Enhanced flexibility | Medical devices |

Research Directions

Future research on this compound should focus on:

- Exploring its potential as a building block for more complex organic molecules.

- Investigating its environmental impact and safety profile when used in agricultural applications.

- Developing new synthetic routes to improve yield and reduce costs in industrial production.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its biological activities by forming hydrogen bonds and interacting with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

3,3-Dimethylcyclohexane-1-carboxylic Acid

Cis-3-Hydroxycyclohexane-1-carboxylic Acid

Impact on Acidity :

Homosalate-Carboxylic Acid (HMS-CA5)

Key Differences :

(-)-3-Dehydroshikimic Acid

Structural Complexity :

- The target compound’s simpler structure lacks the conjugated ketone and multiple hydroxyls of dehydroshikimic acid, which is critical in aromatic amino acid biosynthesis .

Biological Activity

Overview

1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid (CAS No. 1342007-75-3) is an organic compound characterized by its unique structure, which includes a cyclohexane ring with both hydroxyl and carboxylic acid functional groups. This dual functionality enables the compound to participate in a variety of biological activities and chemical reactions. Its molecular formula is C9H16O3, with a molecular weight of approximately 172.22 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and carboxylic acid groups facilitate the formation of hydrogen bonds and other interactions with enzymes and receptors, modulating various biochemical pathways. These interactions can lead to significant biological effects, including antimicrobial and anti-inflammatory properties .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential .

- Inflammation Modulation : In a controlled trial assessing the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in murine models, administration of this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to controls .

The compound can undergo various chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

- Reduction : The carboxylic acid group can be reduced to form alcohols.

- Substitution : The hydroxyl group may be substituted with other functional groups under appropriate conditions.

| Reaction Type | Possible Products |

|---|---|

| Oxidation | Ketones or Aldehydes |

| Reduction | Primary or Secondary Alcohols |

| Substitution | Halogenated Derivatives or Other Substitutes |

Applications in Medicine

Given its biological activities, this compound is being investigated for potential applications in pharmaceuticals. It may serve as a precursor for drug synthesis or as an active ingredient in formulations targeting microbial infections and inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.